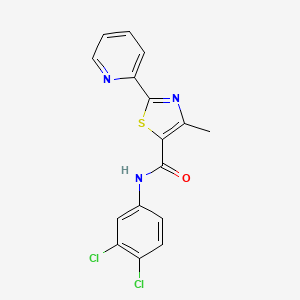
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide, also known as DAPT, is a small molecule inhibitor that has been extensively researched for its potential use in treating various diseases. DAPT has been shown to inhibit the activity of gamma-secretase, an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been studied for its potential use in treating Alzheimer's disease, cancer, and other diseases.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is structurally related to various synthesized heterocyclic compounds that demonstrate significant biological activities. For instance, a study synthesized compounds related to thiazolo[3,2-a]pyrimidine derivatives, showing promising antimicrobial activities against bacterial and fungal growth. These compounds are part of a larger family of heterocycles involving thiazoles and pyridines, indicating potential applications in drug discovery and medicinal chemistry (Akbari et al., 2008).
Biological Activities of Related Compounds
Similar structures to this compound have been studied for various biological activities. Some studies have reported the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridine-2-carboxamide, which exhibited antioxidant, antitumor, and antimicrobial activities. These compounds’ color characteristics and fastness properties were investigated for potential applications in dyeing polyester fabrics, indicating their multifunctional uses in textiles and biomedical fields (Khalifa et al., 2015).
Anticancer Activities
Thiophene and thiazole derivatives related to this compound have been synthesized and tested for anticancer activities. For example, thiophene-2-carboxamide derivatives have shown inhibitory activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy and drug development (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
The primary target of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is the A3 adenosine receptor (AR) . This receptor plays a crucial role in various physiological processes, including inflammation and pain .
Mode of Action
This compound acts as an allosteric modulator of the A3 AR . It enhances the efficacy of the agonist at the A3 AR, thereby increasing the receptor’s activity . This interaction results in a change in the receptor’s conformation, which can affect the binding of other ligands .
Biochemical Pathways
The activation of the A3 AR by this compound can affect various biochemical pathways. For instance, it can influence the production of cyclic AMP, a key secondary messenger involved in many cellular processes . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the A3 AR. By enhancing the receptor’s activity, it can potentially modulate various cellular processes regulated by the A3 AR . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with the A3 AR and its subsequent effects
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)13-4-2-3-7-19-13)15(22)21-10-5-6-11(17)12(18)8-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCLCDIFMFIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)
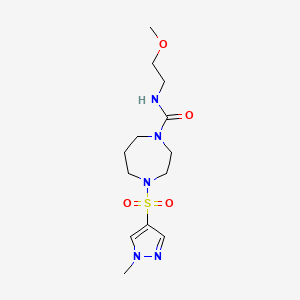
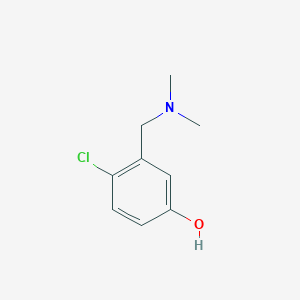
![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)
![4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide](/img/structure/B2627876.png)
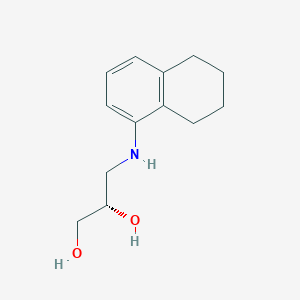
![1-[2-(Phenylmethoxycarbonylamino)ethyl]piperidine-4-carboxylic acid](/img/structure/B2627880.png)
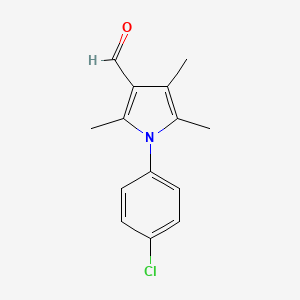
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2627884.png)
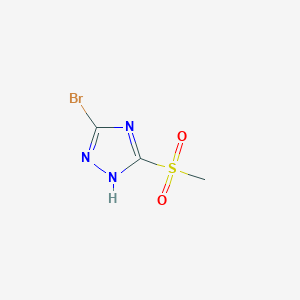
![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2627886.png)
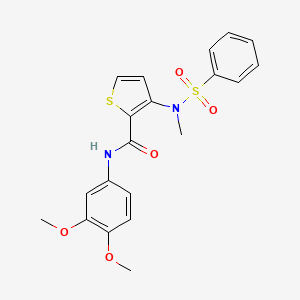
![2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2627889.png)
![N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2627890.png)